Dichloro(1-13C)acetic acid is a stable isotope-labeled isotopologue of the metabolic modulator and environmental contaminant dichloroacetic acid (DCA), featuring a highly enriched 13C atom exclusively at the C1 (carboxyl) position [1]. In procurement and material selection, this specific labeling pattern is prioritized for two distinct analytical workflows: as a precise internal standard for isotope dilution mass spectrometry (IDMS) in environmental water testing, and as a metabolic tracer for monitoring pyruvate dehydrogenase kinase (PDK) inhibition and GSTZ1-mediated degradation [2]. Unlike uniformly labeled or deuterium-labeled variants, the targeted 1-13C enrichment provides a minimal +1 Da mass shift while specifically isolating the carboxyl carbon for decarboxylation-dependent assays, ensuring absolute isotopic fidelity in downstream fragments or metabolic byproducts.
Substituting Dichloro(1-13C)acetic acid with unlabeled DCA, Dichloro(2-13C)acetic acid, or deuterium-labeled variants fundamentally compromises both mass spectrometric and metabolic tracking assays [1]. In LC-MS/MS workflows for disinfection byproducts, unlabeled DCA cannot correct for matrix suppression and suffers from high environmental background interference. More importantly, substituting with the closely related Dichloro(2-13C)acetic acid alters the fundamental fragmentation mechanics: during collision-induced dissociation (CID), the carboxyl group is lost as carbon dioxide. Consequently, 1-13C-DCA loses 13CO2 (a 45 Da neutral loss), whereas 2-13C-DCA loses 12CO2 (a 44 Da neutral loss) [2]. In in vivo or NMR metabolic studies, only the 1-13C variant can generate 13CO2 upon enzymatic degradation by GSTZ1; using a 2-13C or unlabeled analog yields zero 13CO2, rendering breath tests and real-time bicarbonate NMR tracking completely blind to the drug's primary clearance pathway[3].
In tandem mass spectrometry (MS/MS) used for environmental water analysis, the position of the 13C label dictates the Multiple Reaction Monitoring (MRM) transition due to the characteristic decarboxylation of haloacetic acids[1]. When subjected to collision-induced dissociation, Dichloro(1-13C)acetic acid (parent m/z 128 for the 35Cl2 isotopologue) ejects the labeled carboxyl carbon as 13CO2, resulting in a fragment at m/z 83. In direct contrast, Dichloro(2-13C)acetic acid (also parent m/z 128) ejects unlabeled 12CO2, retaining the label on the aliphatic chain to produce a fragment at m/z 84[2]. This 1 Da difference in the product ion is absolute and requires distinct instrument programming.
| Evidence Dimension | MS/MS Product Ion m/z (from parent m/z 128) |
| Target Compound Data | Product ion m/z 83 (neutral loss of 45 Da, 13CO2) |
| Comparator Or Baseline | Dichloro(2-13C)acetic acid: Product ion m/z 84 (neutral loss of 44 Da, 12CO2) |
| Quantified Difference | 1 Da shift in product ion mass and 1 Da difference in neutral loss |
| Conditions | Negative-ion electrospray ionization (ESI-) LC-MS/MS with collision-induced dissociation |
Buyers must procure the exact isotopologue that matches their laboratory's validated MRM method, as substituting 1-13C for 2-13C will result in complete signal failure if the quadrupole is set to monitor the m/z 83 product ion.
Dichloroacetic acid is metabolized in vivo primarily by glutathione S-transferase zeta 1 (GSTZ1), a process that cleaves the molecule and releases the carboxyl carbon as carbon dioxide [1]. For pharmacokinetic tracking, Dichloro(1-13C)acetic acid acts as a direct precursor to 13CO2 (which equilibrates to H13CO3- in physiological buffers), providing a highly quantifiable signal in 13C-NMR at approximately 161 ppm or in isotope-ratio mass spectrometry (IRMS) breath tests[2]. Conversely, unlabeled DCA or Dichloro(2-13C)acetic acid produces only 12CO2, which is indistinguishable from the massive endogenous carbon dioxide background (~0% signal-to-noise improvement).
| Evidence Dimension | Yield of isotopically enriched 13CO2 upon GSTZ1 metabolism |
| Target Compound Data | 100% of the metabolized C1 carbon is released as trackable 13CO2 |
| Comparator Or Baseline | Dichloro(2-13C)acetic acid: 0% yield of 13CO2 (label remains on downstream aliphatic metabolites) |
| Quantified Difference | Complete presence vs. absolute absence of the 13CO2 metabolic tracking signal |
| Conditions | In vivo or in vitro metabolic degradation assays monitored by 13C-NMR or IRMS |
For researchers conducting breath tests or real-time NMR metabolic flux analysis of DCA clearance, the 1-13C isotopologue is the only functional choice.
When quantifying trace haloacetic acids (HAAs) in complex drinking water matrices, unlabeled standard curves suffer from severe matrix suppression, often leading to quantification errors exceeding 20-30% [1]. The addition of Dichloro(1-13C)acetic acid as an internal standard corrects for these ionization variations because it co-elutes exactly with endogenous DCA but is mass-resolved by +1 Da [2]. Compared to utilizing external calibration or non-isotopic surrogate standards (like 2-bromopropanoic acid), the 1-13C internal standard reduces the relative standard deviation (RSD) of the assay to below 5%, ensuring compliance with stringent regulatory frameworks.
| Evidence Dimension | Quantification error (Relative Standard Deviation, RSD) in complex water matrices |
| Target Compound Data | < 5% RSD using 1-13C-DCA internal standard correction |
| Comparator Or Baseline | Unlabeled external calibration / non-isotopic surrogates: > 20% RSD due to uncorrected matrix suppression |
| Quantified Difference | > 4-fold improvement in quantification precision |
| Conditions | LC-ESI-MS/MS analysis of high-ionic-strength drinking water samples |
Procurement of the stable isotope standard is mandatory for accredited environmental testing laboratories to achieve the precision required by regulatory agencies for disinfection byproduct reporting.
Where this compound is the right choice: Accredited environmental laboratories quantifying haloacetic acid disinfection byproducts in drinking water. The 1-13C label provides the necessary +1 Da mass shift for matrix correction while dictating a specific MRM transition (m/z 128 -> 83) that avoids isobaric interferences [1].
Where this compound is the right choice: Clinical or preclinical metabolic studies evaluating the clearance of dichloroacetate. Because the C1 carbon is exclusively lost as CO2 during GSTZ1 metabolism, administering the 1-13C isotopologue allows researchers to non-invasively quantify drug degradation rates via 13CO2 breath analysis [1].
Where this compound is the right choice: Cellular assays investigating pyruvate dehydrogenase kinase (PDK) inhibition. The 1-13C label enables the direct NMR observation of the metabolic conversion of the drug into 13C-bicarbonate, providing real-time kinetic data that is impossible to obtain with unlabeled or 2-13C analogs [1].
Corrosive;Environmental Hazard